Linalool

Catalog No.
S533188
CAS No.
78-70-6
M.F
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalool

CAS Number

78-70-6

Product Name

Linalool

IUPAC Name

(1)-3,7-Dimethyl-1,6-octadien-3-ol

Molecular Formula

C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3

InChI Key

CDOSHBSSFJOMGT-UHFFFAOYSA-N

SMILES

C=CC(O)(C)CC/C=C(C)/C

Solubility

0.01 M
1.59 mg/mL at 25 °C
In water, 1590 mg/L at 25 °C
Soluble in alcohol, ether, fixed oils, propylene glycol; insoluble in glycerin
Solubility in water, g/100ml at 25 °C: 0.16
soluble in fixed oils, propylene glycol; insoluble in glycerol and water
1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

3,7-dimethyl-1,6-octadien-3-ol, 7-methyl-3-methyleneocta-4,6-dien-2-ol, allo-ocimenol, linalool, linalool, (+-)-isomer, linalool, (R)-isomer, linalool, (S)-isomer, linalool, titanium (4+) salt, muguol

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Description

The exact mass of the compound Linalool is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m1.59 mg/ml at 25 °cin water, 1590 mg/l at 25 °csoluble in alcohol, ether, fixed oils, propylene glycol; insoluble in glycerin1.59 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.16soluble in fixed oils, propylene glycol; insoluble in glycerol and water1 ml in 4 ml 60% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3789. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Structure Analysis

Linalool is classified as an acyclic monoterpenoid, meaning it has a ten-carbon skeleton with two isoprene units and a hydroxyl group []. The key features of its structure include:

  • Two enantiomers: Linalool exists as two mirror-image molecules, (R)-(+)-linalool and (S)-(-)-linalool, with slightly different properties [].
  • Conjugated double bonds: The molecule contains two conjugated double bonds, contributing to its pleasant aroma and reactivity [].
  • Methyl groups: The presence of two methyl groups ((CH3) groups) affects its solubility and reactivity [].

Chemical Reactions Analysis

Linalool can undergo various chemical reactions due to its functional groups and reactive sites. Here are some notable examples:

  • Oxidation: Linalool can be oxidized by air or enzymes, leading to the formation of various products, including linalool oxides and furan derivatives. This reaction is particularly relevant in cosmetic products containing linalool, as the oxidized products can be allergens.
  • Esterification: Linalool can react with organic acids to form esters, such as linalyl acetate, which possess distinct flavors and fragrances used in the food and fragrance industries.

Synthesis of linalool can be achieved through several methods, including:

  • Isolation from natural sources: Linalool can be extracted from various plants using techniques like steam distillation [].
  • Chemical synthesis: Various chemical processes can synthesize linalool from other terpenes or organic precursors.

Note

Including balanced chemical equations for each reaction would require venturing into organic chemistry mechanisms, which are beyond the scope of this analysis but can be found in relevant scientific literature.


Physical And Chemical Properties Analysis

  • Formula: C10H18O []
  • Molar mass: 154.25 g/mol []
  • Density: 0.86 g/mL (at 20°C) []
  • Melting point: Not applicable (liquid at room temperature) []
  • Boiling point: 198-199°C []
  • Solubility: Slightly soluble in water, miscible with most organic solvents []
  • Stability: Relatively stable under normal storage conditions but can oxidize upon prolonged exposure to air or light.

Linalool's mechanism of action depends on the context. Here are two notable examples:

  • Fragrance: Linalool interacts with olfactory receptors in the nose, triggering a perception of pleasant floral and spicy aromas. This mechanism is exploited in perfumes, cosmetics, and household products.
  • Biological effects: Linalool exhibits various biological effects, including anxiolytic (anti-anxiety) and sedative properties. The exact mechanisms underlying these effects are still under investigation but might involve interactions with neurotransmitter systems in the brain.

Note

More research is needed to fully understand the detailed mechanisms of action for linalool's biological effects.

  • Skin irritation: Linalool can cause skin irritation, especially in individuals with sensitive skin.
  • Allergic reactions: Oxidized linalool can act as an allergen, causing allergic contact dermatitis.
  • Toxicity: Linalool exhibits low oral toxicity but can be irritating to the eyes and respiratory system.

Linalool and the Nervous System: Potential for Anxiety and Depression Treatment

Studies suggest linalool may possess anxiolytic (anxiety-reducing) and antidepressant properties. Inhaling linalool-rich essential oils exhibited anxiolytic-type effects in mice, increasing social interaction and decreasing aggression []. Additionally, research suggests linalool may influence neurotransmitter activity in the brain, potentially contributing to its mood-regulating effects [].

Linalool and Inflammation: Exploring Potential Benefits

Linalool's anti-inflammatory properties are another area of scientific exploration. Studies have shown linalool may attenuate pulmonary inflammation and suppress inflammatory cell recruitment in mice []. It may also block key inflammatory pathways, potentially offering protection against asthmatic symptoms [].

Linalool and Cancer Research: Investigating Potential Antitumor Effects

Linalool's potential role in cancer treatment is being explored in scientific research. Studies have observed linalool's ability to induce cancer cell death and inhibit cancer cell proliferation in various cancer cell lines []. However, further research is needed to understand the mechanisms behind these effects and their potential application in human cancer treatment.

Linalool and Other Potential Applications

Scientific research is investigating the potential use of linalool in various other areas. These include:

  • Antimicrobial properties: Studies suggest linalool may exhibit antimicrobial activity against various bacteria and fungi [].
  • Neuroprotective effects: Research suggests linalool may offer neuroprotective benefits, potentially helping to protect brain cells from damage [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Solid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pleasant, floral odou

Color/Form

Colorless liquid
Colorless to pale yellow liquid

XLogP3

2.7

Exact Mass

154.1358

Boiling Point

197.5 °C
198 °C
198-200 °C

Flash Point

78 °C (172 °F) - closed cup
160 °F (71 °C) (closed cup)
75 °C

Density

0.865 at 15 °C
Relative density (water = 1): 0.9
0.858-0.867

LogP

2.97 (LogP)
2.97
log Kow = 2.97

Odor

Odor similar to that of bergamot oil and French lavender
Typical floral odor free from camphoraceous and terpenic notes
Floral, spicy, wood odor
Flowery-fresh odor and reminiscent of Lily of the Valley

Appearance

Solid powder

Melting Point

25 °C
Freezing point: below -74 °C /OECD Guideline 102 (Melting point / Melting Range)/
<25°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2909 companies from 32 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2909 companies. For more detailed information, please visit ECHA C&L website;
Of the 31 notification(s) provided by 2905 of 2909 companies with hazard statement code(s):;
H315 (94.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (61.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Linalool is a clear, colorless to pale yellow liquid. It has a floral, spicy, wood odor. It has a light floral or spicy tropical taste. It mixes easily with water. USE: Linalool is an important commercial chemical. It is found in a variety of flowers and spices. It is considered to be generally recognized as safe. It is added to processed food and beverages, perfumes, cosmetics and soaps. It is used in household detergents and waxes. It is added to animal drugs, feeds and other products. It is used as a pesticide in pet sprays, dips or shampoos. It is used in carpet and surface treatments and as a pesticide fogger for indoor use. EXPOSURE: Workers that produce or use linalool may breathe in vapors or have direct skin contact. The general population may be exposed by vapors and skin contact with products containing linalool. Exposure will also occur when eating foods that contain linalool. If linalool is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in aquatic organisms. RISK: Skin, eye, and nose irritation may occur with exposure to linalool vapors in the air. Allergic skin reactions have not been reported. Sedation can occur with exposure to high vapor levels. No additional information on the potential for linalool to cause toxic effects in humans were identified. Decreased activity, decreased pain sensation, and sedation have been reported in laboratory animals exposed to high levels of linalool. Damage to the liver, kidney, and stomach were reported in laboratory animals orally exposed to high doses over time. Skin exposure to linalool increased the number of tumors caused by a known cancer-causing chemical (DMBA), but did not cause tumors by itself. Tumors were not increased in laboratory animals following repeated injections with linalool. A decrease in the number of live pups and decreased survival of live-born pups was observed in rats exposed to high doses of linalool before, during, and after pregnancy. No changes in fertility were observed, and no birth defects were reported. Exposure during pregnancy only did not cause birth defects or decreased fetal survival. The potential for linalool to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

... The specific toxic effect of linalool on animals is therefore likely to be caused by its neurotoxic respectively neuropharmacological mode of action. In turn, this may explain the use of linalool-containing natural products (aromatic herbs and spices or their essential oils respectively extracts) in traditional medicinal systems, specifically for their sleep-inducing and anticonvulsant purposes. Moreover, it also accounts for the widespread traditional use of herbs containing linalool for stored-food pest control for the use of linalool-containing extracts as a pet flea insecticide.

Vapor Pressure

0.16 mmHg
0.159 mm Hg at 23.5 °C
Vapor pressure, Pa at 25 °C: 21

Pictograms

Irritant

Irritant

Impurities

Impurities typical for marketed substance: 3,7-dimethyloct-6-en-3-ol (18479-51-1; < = 1.9% v/v); 3,7-dimethyloct-6-en-1-yn-3-ol (29171-20-8; < 0.1% w/w); linalyl acetate (115-95-7; < 0.5% w/w).

Other CAS

78-70-6
22564-99-4

Associated Chemicals

L-Linalool; 126-91-0
D-Linalool; 126-90-9

Wikipedia

(+/-)-linalool

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Deodorant

Methods of Manufacturing

Derivation: Citrus peel oils, especially from oranges. Made synthetically from geraniol. Method of purification: rectification.
It can be prepared synthetically starting from myrcene or from dehydrolinalool; it can be obtained by fractional distillation and subsequent recitification from the oils of Cajenne rosewood (Licasia guaianensis, Ocotea caudata), Brazil rosewood (Ocotea parviflora), Mexican linaloe, shiu (Cinnamomum camphora Sieb. var. linalooifera) and coriander seeds (Coriandrum sativum L.).
The pyrolysis of 2-pinanol at 500 °C gives linalool. (-)-Linalool is formed from (+)-cis- and (-)-trans-2-pinanol, and (+)-linalool from (-)-cis- and (+)-trans-2-pinanol. The process is used industrially.
The addition of acetylene to acetone under Favorski-Babayan conditions gives methylbutynol which can be hydrogenated to methylbutenol using a Lindlar catalyst. When this is treated with methyl propenyl ether (the vinyl ether of acetone), trans-etherification takes place to give /an intermediate/, which then undergoes a Claisen-Cope rearrangement to give methylheptenone. Addition of acetylene produces dehydrolinalool, a key intermediate for subsequent conversions. For example, Lindlar hydrogenation gives linalool ... .
For more Methods of Manufacturing (Complete) data for LINALOOL (10 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1,6-Octadien-3-ol, 3,7-dimethyl-: ACTIVE
It has been estimated that it is present in 90% of all fine fragrances.
Constitutes 78% of Bois de Rose oil /from table/
Linalool (3,7-dimethyl-1,6-octadien-3-ol) is an important fragrance chemical, frequently used in scented products because of its fresh, flowery odor. Linalool is an unsaturated hydrocarbon and is therefore susceptible to oxidation in the presence of air. The primary oxidation products, that is, hydroperoxides, formed in the autoxidation process, are reactive compounds that can be suspected to act as sensitizers. In the present investigation, we studied the autoxidation of linalool with emphasis on the formation of hydroperoxides.

Analytic Laboratory Methods

The oxidation products were isolated using flash chromatography and preparative HPLC and were identified with NMR and GC/MS, using synthesized reference compounds. Two hydroperoxides and several different secondary oxidation products were identified, among which some contain structural features that make them potential allergens. The amounts of linalool and the major oxidation products were quantified over time, using GC and an HPLC-method, suitable for the analysis of thermolabile primary oxidation products.
GC with flame-ionization detector was used to measure linalool.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C. Store under inert gas. Storage class (TRGS 510): Combustible liquids.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/
Container: tightly closing, stainless steel, glass, enamel, polyethylene. Unsuitable Container: aluminum. ... Test plastics before use.

Interactions

Acrylamide (ACR) is a water-soluble monomer which has broad application in different industries and also can form in food during heating process. This monomer is a potent neurotoxicant and damages the central and the peripheral nervous system in human and animals. Oxidative stress has been mentioned as an important pathway in ACR neurotoxicity, therefore the purpose of the current study was evaluation of possible effects of linalool which is a natural enantiomer monoterpene compound. Linalool has shown antioxidant properties in several studies. Male Wistar rats were treated with ACR (50 mg/kg ip) alone or with linalool (12.5, 25, 50 and 100 mg/kg ip) for 11 days. In another 2 groups rats were treated with linalool (12.5 mg/kg ip) 3 days after and before ACR administration. Then behavior index (gait score) was examined for rats. After that, rats were sacrified and malondialdehyde (MDA) as a marker of lipid peroxidation and glutathione (GSH) content were determined in brain tissue. Exposure to ACR led to severe gait abnormalities and treatment with linalool significantly reduced abnormalities. ACR reduced GSH content and increased level of MDA in cerebral cortex. Linalool increased GSH content while decreased ACR-induced lipid peroxidation in rat brain tissue and the best protocols were initiation of supplementation before or simultaneous with ACR administration.
We studied the protective effect of monoterpenes myrcene, eucalyptol and linalool against t-butyl hydroperoxide (t-BOOH) induced genotoxicity in reverse mutation assay with Escherichia coli WP2 IC185 strain and its oxyR mutant IC202, and with the comet assay in human hepatoma HepG2 and human B lymphoid NC-NC cells. The monoterpenes were tested in concentration ranges 0.05-1.5 mg/plate and 0.01-1.0 ug/mL in bacteria and mammalian cells, respectively. Suppression of t-BOOH induced mutagenesis was detected only in IC202 strain, and correlated with the observed inhibition of lipid peroxidation by the three monoterpenes. Linalool and myrcene strongly suppressed t-BOOH induced mutagenesis. Eucalyptol, in addition to moderate suppression of t-BOOH induced mutagenesis, suppressed also spontaneous mutagenesis. In NC-NC cells linalool and myrcene reduced t-BOOH induced DNA damage by about 50% at 0.01 ug/mL, while eucalyptol was less efficient (about 50% reduction at 1.0 ug/mL). In HepG2 cells linalool and eucalyptol reduced DNA damage by 30% and 40%, respectively, while myrcene was ineffective. The repair of t-BOOH induced DNA damage, studied in HepG2 cells, was not affected by monoterpenes. The results indicate that linalool, eucalyptol and myrcene have substantial protective effect against oxidant induced genotoxicity, which is predominately mediated by their radical scavenging activity.
... The present work ... reports data evaluating the chemopreventive effects of limonene and five other monoterpenes with various chemical structures using a 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinogenesis model. The terpenes tested include: oxygenated ((-)-menthol) and non-oxygenated (d-limonene) monocyclic forms, oxygenated (1,8-cineole) and non-oxygenated ((+/-)-alpha-pinene) bicyclic forms and oxygenated ((+/-)-linalool) and non-oxygenated (beta-myrcene) acyclic forms. Dietary additions of each of the monocyclic terpenes, d-limonene or (-)-menthol resulted in a significant inhibition of mammary carcinogenesis. Furthermore, menthol was found to be a more potent chemopreventive agent than limonene during the DMBA initiation of rat mammary tumors. The acyclic and bicyclic terpenes had no significant chemopreventive activities at the dose levels used in these studies.
The sedative properties of the essential oil of Lavender (Lavandula angustifolia Miller) and of its main constituents--linalool and linalyl acetate--were investigated in mice followed up in a series of experimental procedures. The significant decrease in the mobility of female and male laboratory animals under standardized experimental conditions is found to be closely dependent on the exposure time to the drugs. Nevertheless after an injection of caffeine into mice a hyperactivity was observed which was reduced to nearly a normal motility only by inhalation of these fragrance drugs. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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